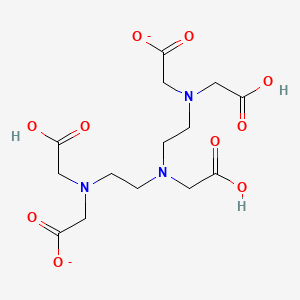

Pentetate(2-)

Description

Properties

Molecular Formula |

C14H21N3O10-2 |

|---|---|

Molecular Weight |

391.33 g/mol |

IUPAC Name |

2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-2 |

InChI Key |

QPCDCPDFJACHGM-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O |

Origin of Product |

United States |

Historical Trajectories of Polyamino Carboxylate Ligands in Coordination Chemistry

The development of polyamino carboxylate ligands, a class of compounds characterized by multiple amino and carboxyl groups, has been pivotal in coordination chemistry. wikipedia.org These ligands are adept at forming stable complexes with metal ions, a process known as chelation. britannica.com The foundation for these complexing agents was laid by the study of simpler amino acids like glycine, which can act as bidentate ligands, binding to a metal ion through both its nitrogen and one of its carboxylate oxygen atoms. wikipedia.org

The synthesis of ethylenediaminetetraacetic acid (EDTA) in the 1930s marked a significant milestone. google.com EDTA's hexadentate nature, meaning it can form six bonds with a central metal ion, demonstrated the potential for creating highly stable metal complexes. britannica.com This stability, often referred to as the chelate effect, arises from the formation of multiple ring structures around the metal ion. britannica.com The success of EDTA spurred further research into designing ligands with even more donor atoms and greater selectivity for specific metals, leading to the synthesis of a wide array of polyamino carboxylate ligands with diverse applications. wikipedia.orgrsc.org

Evolution of Pentetate 2 As a Multifunctional Chelating Agent

Pentetic acid (DTPA) was first synthesized in 1954. mhmedical.com It can be viewed as an expanded version of EDTA, featuring a diethylenetriamine (B155796) backbone with five carboxymethyl groups. wikipedia.orgchemeurope.com This structure gives rise to the pentetate(2-) ion, which can act as an octadentate ligand, capable of forming up to eight bonds with a metal ion. wikipedia.orgsmolecule.com This increased denticity results in formation constants for its metal complexes that are approximately 100 times greater than those of EDTA. wikipedia.org

Initially investigated for its ability to enhance the elimination of transuranic elements, the applications of pentetate(2-) have expanded significantly. mhmedical.com Its strong affinity for a wide range of metal cations has made it a versatile tool in various scientific and industrial fields. wikipedia.orgchemeurope.com For instance, it is used in the pulp and paper industry to remove metal ions that catalyze the decomposition of hydrogen peroxide. smolecule.com In cosmetics, it serves as a stabilizing agent by preventing oxidative damage caused by trace metals. smolecule.comcymitquimica.com Furthermore, its derivatives have been developed for advanced applications in medical imaging and therapeutics. mhmedical.combiosynth.com

Scope and Significance of Pentetate 2 Research in Contemporary Science

The high affinity of pentetate(2-) for metal ions, particularly trivalent and divalent cations, underpins its importance in modern research. cymitquimica.comsigmaaldrich.com It forms highly stable complexes with a variety of metals, a property that is leveraged in numerous applications. nih.gov

One of the most prominent areas of research involves its use in medicine. Gadolinium complexes of DTPA are widely used as contrast agents in Magnetic Resonance Imaging (MRI). wikipedia.orgontosight.ai The chelator helps in delivering the gadolinium ion, which enhances the image contrast, to the target area. ontosight.ai Similarly, technetium-99m chelated with DTPA is used in nuclear medicine for diagnostic scans. wikipedia.orgrxlist.com Pentetate(2-) and its derivatives are also crucial in chelation therapy for the removal of heavy metals and radioactive materials from the body. chemeurope.comsmolecule.com For example, the calcium and zinc salts of DTPA are approved for treating internal contamination with transuranic elements like plutonium and americium. nih.govmhmedical.comfda.gov

Beyond medical applications, pentetate(2-) is a valuable tool in biochemical research. It is more effective than EDTA at deactivating redox-active metal ions like iron and copper, which can cause oxidative damage in cells. wikipedia.orgsmolecule.com This property makes it useful in bioassays involving these metal ions. wikipedia.org

| Application Area | Specific Use | Metal Ion Involved | Reference |

|---|---|---|---|

| Medical Imaging (MRI) | Contrast Agent | Gadolinium (Gd³⁺) | wikipedia.org |

| Medical Imaging (Nuclear Medicine) | Radiopharmaceutical | Technetium-99m (⁹⁹ᵐTc) | rxlist.com |

| Chelation Therapy | Removal of Transuranics | Plutonium (Pu), Americium (Am) | mhmedical.com |

| Biochemistry | Deactivation of Redox-Active Metals | Iron (Fe²⁺/Fe³⁺), Copper (Cu⁺/Cu²⁺) | wikipedia.org |

| Agriculture | Micronutrient Fertilizer | Iron (Fe²⁺) | wikipedia.org |

Overview of Research Paradigms and Methodological Approaches

Established Synthetic Routes to Pentetate(2-) and its Salts

The industrial and laboratory-scale synthesis of Pentetate(2-), commonly known as diethylenetriaminepentaacetic acid (DTPA), has traditionally been dominated by two primary methodologies: the chloroacetic acid method and the sodium cyanide method. kyoto-u.ac.jprsc.org

Chloroacetic Acid Methodologies

The chloroacetic acid method is a widely used process for synthesizing Pentetate(2-) and its salts, particularly its pentasodium salt. rsc.org This route involves the carboxymethylation of diethylenetriamine (DETA) using chloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521). kyoto-u.ac.jpnih.gov The reaction is a nucleophilic substitution where the amine groups of DETA attack the carbon atom bearing the chlorine in chloroacetic acid.

The general process involves dissolving chloroacetic acid in deionized water, followed by the addition of diethylenetriamine. unimelb.edu.auacs.org A significant aspect of this synthesis is the careful control of temperature and pH. The reaction temperature is often maintained at low levels, sometimes between -20°C and 30°C, during the initial addition of sodium hydroxide to manage the exothermic nature of the neutralization and reaction steps. unimelb.edu.auuni-regensburg.de Subsequently, the temperature may be raised to 30-60°C to ensure the reaction proceeds to completion. unimelb.edu.auuni-regensburg.de The final pH is typically adjusted to the alkaline range, around 11.5, to facilitate the formation of the pentasodium salt. unimelb.edu.auuni-regensburg.de

Sodium Cyanide Methodologies

An alternative industrial-scale synthesis for Pentetate(2-) utilizes sodium cyanide. nih.gov This process, often referred to as the Strecker synthesis, involves the reaction of diethylenetriamine (DETA), formaldehyde (B43269), and sodium cyanide. nih.govnih.gov In this reaction, the amine is reacted with formaldehyde to form an aminol, which then reacts with cyanide to form an aminonitrile. Subsequent hydrolysis of the five nitrile groups yields the penta-carboxylate structure of DTPA. The sodium salt of Pentetate(2-) is typically formed first in this process and can be converted to the acid form if needed. nih.govnih.gov

While this method is a cornerstone of large-scale industrial production, a significant disadvantage is its reliance on the highly toxic sodium cyanide, which presents considerable handling and environmental challenges. rsc.org Due to these safety and control difficulties, its use has become less common in some contexts compared to the chloroacetic acid method. rsc.org

Table 1: Comparison of Established Synthesis Routes for Pentetate(2-)

| Feature | Chloroacetic Acid Method | Sodium Cyanide Method |

| Primary Reactants | Diethylenetriamine (DETA), Chloroacetic Acid, Sodium Hydroxide kyoto-u.ac.jpnih.gov | Diethylenetriamine (DETA), Formaldehyde, Sodium Cyanide nih.govnih.gov |

| Key Reaction Type | Nucleophilic Substitution | Strecker Synthesis (Aminonitrile Formation & Hydrolysis) |

| Typical Conditions | Controlled temperature (-20°C to 60°C), Alkaline pH (~11.5) unimelb.edu.auuni-regensburg.de | Industrial scale conditions |

| Primary Byproduct | Sodium Chloride kyoto-u.ac.jp | Ammonia (during hydrolysis) |

| Advantages | Simpler process, readily available raw materials rsc.org | Suitable for large industrial scale |

| Disadvantages | Generation of salt byproduct, potential for chloroacetic acid hydrolysis kyoto-u.ac.jp | Use of highly toxic cyanide rsc.org |

Design and Synthesis of Bifunctional Pentetate(2-) Derivatives

The core structure of Pentetate(2-) can be chemically modified to create bifunctional chelating agents (BFCAs). These derivatives retain the strong metal-chelating capability of the parent molecule while incorporating a reactive functional group that allows for covalent attachment to other molecules, such as biological proteins or material surfaces. core.ac.uk

Attachment of Biological or Material Tags

The synthesis of bifunctional Pentetate(2-) derivatives is crucial for its application in fields like nuclear medicine and molecular imaging. uni-regensburg.de A common strategy involves creating a derivative with a reactive moiety, such as an isothiocyanate group (-NCS). uni-regensburg.de For example, 2-(p-isothiocyanatobenzyl)-DTPA is a well-known derivative that can be conjugated to the free amine groups (e.g., from lysine (B10760008) residues) of proteins like monoclonal antibodies under mild conditions. uni-regensburg.de

Another approach utilizes cyclic diethylenetriaminepentaacetic dianhydride. This reagent reacts with amine-containing biomolecules to form stable amide bonds, effectively tethering the chelator to the target. core.ac.uk To improve reaction control and avoid unwanted byproducts like cross-linked products, monoreactive Pentetate(2-) derivatives have been developed where four of the five carboxylic acid groups are protected (e.g., as t-butyl esters), leaving only one available for conjugation. unimelb.edu.au These bifunctional chelators, once attached to a biological tag (e.g., an antibody or peptide), can be used to carry metal ions (e.g., gadolinium for MRI or radionuclides for imaging and therapy) to a specific biological target. nih.gov

Stereoselective Synthesis of Chiral Pentetate(2-) Ligands

Standard synthesis methods for Pentetate(2-) and its derivatives typically result in racemic mixtures. However, for certain advanced applications, the use of a single, stereochemically pure isomer is highly desirable as it can lead to improved performance and better scintigraphy results. nih.gov This has driven the development of stereoselective and regiospecific synthetic routes.

These syntheses often start from enantiomerically pure precursors. For instance, chiral analogues of Pentetate(2-) have been synthesized using L-phenylalanine or other chiral amino acids as the starting material. kyoto-u.ac.jpnih.gov In one reported multi-step process for the regioselective synthesis of a specific DTPA derivative, the synthesis begins with N-tert-butoxycarbonyl-p-nitro-L-phenylalanine, ensuring that the configuration around the chiral carbon is maintained throughout the entire reaction sequence. nih.gov Similarly, enantiomerically enriched 1-hydroxymethyl-DTPA penta-t-butyl esters have been synthesized from chiral aminoalcohols. acs.org These methods provide access to single regioisomers of the chelator, which is a significant advantage for creating precisely defined molecular agents. nih.gov

Solid-Phase Synthesis Techniques for Pentetate(2-) Conjugates

Solid-phase peptide synthesis (SPPS) offers a powerful and efficient platform for creating complex conjugates of peptides and Pentetate(2-). This technique involves building a peptide chain step-by-step on an insoluble polymer resin support. nih.gov The key to incorporating Pentetate(2-) is the use of a suitably protected, monoreactive derivative.

A widely adopted strategy employs a monoreactive Pentetate(2-) derivative where four of the carboxylate groups are protected as tert-butyl (tBu) esters, leaving a single carboxylic acid free for coupling (referred to as mDTPA). uni-regensburg.de The synthesis proceeds as follows:

A peptide is constructed on a solid support resin using standard Fmoc chemistry. uni-regensburg.de

After the full peptide sequence is assembled, the protected mDTPA is coupled to the N-terminal α-amine group of the peptide on the resin. uni-regensburg.de This coupling is typically mediated by standard peptide coupling reagents.

Finally, the conjugate is cleaved from the resin, and all protecting groups (on the peptide side chains and the chelator) are removed simultaneously, often using a strong acid like trifluoroacetic acid. uni-regensburg.de

This approach provides a high-yield route to DTPA-peptide conjugates because it avoids the non-selective reactions and byproduct formation that can occur when using reagents like cyclic DTPA dianhydride. uni-regensburg.decore.ac.uk

For site-specific conjugation to a particular amino acid within the peptide chain (e.g., the side chain of a lysine residue), a more refined strategy is used. This involves employing an orthogonal protecting group, such as the highly acid-labile 4-methyltrityl (Mtt) group, on the target lysine during the initial peptide synthesis. kyoto-u.ac.jpunimelb.edu.au Once the peptide is fully assembled, the Mtt group can be selectively removed while the peptide remains on the resin. This exposes a single free amine, which can then be reacted with a Pentetate(2-) precursor, ensuring that the chelator is attached only at the desired location. unimelb.edu.au

Green Chemistry Approaches in Pentetate(2-) Ligand Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of Pentetate(2-), also known as Diethylenetriaminepentaacetic acid (DTPA). These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. afyren.commdpi.com Key strategies in the green synthesis of Pentetate(2-) and related chelating agents include the use of alternative energy sources, the adoption of environmentally benign solvents and catalysts, and the exploration of biocatalytic and renewable-feedstock-based routes.

Alternative Energy Sources: Microwave and Ultrasound Assistance

Conventional synthesis methods often rely on prolonged heating, which is energy-intensive. Microwave and ultrasound irradiation have emerged as effective green alternatives, offering rapid, efficient, and uniform heating. mdpi.commdpi.com

Microwave-Assisted Synthesis: This technique is noted for its ability to significantly shorten reaction times and increase productivity. mdpi.com For instance, microwave-assisted methods have been successfully used for the functionalization and modification of various molecules, including linking DTPA to nanocarriers. mdpi.com Research has shown that microwave irradiation is a reliable and rapid method for modifying surfaces and synthesizing nanoparticles. researchgate.netrecentscientific.com In one study, a microwave-based Friedel–Crafts acylation reaction was used to functionalize multi-walled carbon nanotubes with DTPA at 700 W, completing the reaction in just 15 minutes. mdpi.com This efficiency highlights the potential of microwave chemistry to enhance reaction rates and reduce energy consumption compared to traditional heating methods.

Interactive Table 1: Comparison of Energy-Assisted vs. Conventional Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Research Finding |

|---|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | Hours (significantly reduced) | Microwave-assisted functionalization with DTPA was completed in 15 minutes. mdpi.com Ultrasound-assisted reactions have shown reductions from 48 hours to 2 hours. rsc.org |

| Energy Efficiency | Lower | Higher | Higher | Microwave and ultrasound methods offer rapid and efficient heating, reducing overall energy consumption. mdpi.commdpi.com |

| Product Yield | Variable | Often Improved | Improved | Ultrasound-assisted synthesis can improve overall product yield, with reports of up to 92%. rsc.org |

| Particle/Product Quality | Prone to agglomeration | Nearly monodisperse nanocrystals | Reduced particle size, uniform distribution | Ultrasound assistance prevents particle agglomeration seen in conventional methods. mdpi.com Microwave synthesis can produce ultra-small, nearly monodisperse nanocrystals. rsc.org |

Use of Green Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of chelating agents often use volatile organic compounds (VOCs) that are hazardous. mdpi.com Green chemistry promotes the use of safer, more sustainable solvents.

Green Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered eco-friendly alternatives to traditional solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343). mdpi.combiotage.commanufacturingchemist.com These green solvents are less toxic and often derived from renewable resources. mdpi.comnsf.gov CPME, for example, is more stable under acidic and basic conditions and has a higher boiling point and flash point than many traditional ether solvents, making it a safer and more efficient process solvent. manufacturingchemist.com The use of water as a solvent, where possible, is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. mdpi.com

Heterogeneous and Recyclable Catalysts: The development of efficient and recyclable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com For example, a nanoarchitectonic composite using a polymer synthesized from DTPA and polyethylenimine has been developed as a highly stable and recyclable heterogeneous catalyst for the synthesis of imidazole (B134444) derivatives. mdpi.comnih.gov This catalyst demonstrated high reusability for five consecutive runs, consistent with green chemistry principles. nih.gov

Interactive Table 2: Properties of Selected Green Solvents

| Solvent | Source/Type | Key Advantages | Relevant Research |

|---|---|---|---|

| Water | Universal | Non-toxic, non-flammable, cost-effective, abundant. mdpi.com | Used as a co-solvent in the final steps of producing some pharmaceuticals, achieving excellent yields without needing extensive extraction. mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based potential | Reduced toxicity compared to THF and DMF; provides high crude purity in some syntheses. biotage.com | Evaluated as a green replacement for DMF in peptide synthesis, showing promising results in purity and reduced racemization. biotage.com |

| Cyclopentyl methyl ether (CPME) | Synthetic | High boiling point (106°C), low peroxide formation, stable in acidic/basic conditions, easy to recover. manufacturingchemist.com | Successfully replaced hazardous solvents in various syntheses, simplifying processes and improving safety profiles. mdpi.commanufacturingchemist.com |

| p-Cymene | Naturally-sourced | High boiling point, excellent solubilizing properties for certain polymers, derived from citrus fruit processing. nsf.gov | Outperformed CPME and toluene in certain polymerization reactions, yielding polymers with high molecular weight and fewer defects. nsf.gov |

Biocatalysis and Renewable Feedstocks

A fundamental goal of green chemistry is the use of renewable raw materials instead of finite fossil resources. afyren.com This involves both sourcing starting materials from biomass and employing biological systems for chemical transformations. heraeus-precious-metals.commdpi.com

Biocatalysis: The use of enzymes (biocatalysts) offers significant advantages, including high selectivity (regio-, stereo-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure), and reduced waste. nih.gov While the complete de novo biocatalytic synthesis of Pentetate(2-) is a forward-looking goal, existing chemoenzymatic routes for complex molecules demonstrate the potential. rsc.orgrsc.org For instance, engineered ketoreductases and transaminases are used to produce chiral alcohols and amines, which are key intermediates in many syntheses, with excellent stereoselectivity and high yields. rsc.orgmdpi.com The integration of such biocatalytic steps could significantly reduce the environmental footprint of Pentetate(2-) production. rsc.org

Renewable Feedstocks: The chemical industry is increasingly looking to biomass (such as sugars, vegetable oils, and wood residues) as a sustainable source of carbon. heraeus-precious-metals.comhte-company.com Platform chemicals derived from biomass can serve as starting points for a wide range of products. mdpi.com An eco-friendly approach has been reported for producing nitrogen-doped carbon quantum dots through the carbonization of DTPA, showcasing its role within sustainable material science, though this is an application rather than a synthesis of the ligand itself. researchgate.net The long-term vision for the green synthesis of Pentetate(2-) involves developing pathways that start from renewable feedstocks, such as bio-based amines and acids, thereby creating a fully sustainable life cycle for the compound.

Fundamental Principles of Metal-Pentetate(2-) Complexation

The formation of a metal-Pentetate(2-) complex is a classic example of a Lewis acid-base interaction. The metal ion acts as a Lewis acid (electron acceptor), while the Pentetate(2-) ligand, with its multiple electron-donating groups, functions as a Lewis base. openstax.org This interaction results in the formation of coordinate covalent bonds and a highly stable, water-soluble complex. patsnap.compatsnap.com The stability of these complexes is a key factor in their utility, as it allows for the effective sequestration of metal ions from their surroundings. nih.gov

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.orgbyjus.com Pentetic acid (DTPA) is a polyamino carboxylic acid with eight potential coordination sites, comprising three nitrogen atoms and five carboxyl groups. nih.gov This high denticity allows Pentetate(2-) to act as a polydentate ligand, wrapping around a metal ion and forming multiple coordinate bonds. libretexts.orglibretexts.org This multi-point attachment, known as chelation, results in a particularly stable ring-like structure called a chelate. nih.govlibretexts.org

The coordination number of the central metal ion and the geometry of the resulting complex are determined by the number of ligand donor atoms that bind to it. savemyexams.comfiveable.me For instance, in many complexes, Pentetate(2-) can occupy six coordination sites around a metal ion, leading to an octahedral geometry. libretexts.org The specific coordination mode can vary depending on the metal ion and the reaction conditions.

While Pentetate(2-) is an acyclic (linear) chelator, its chelation properties can be compared to those of macrocyclic ligands. Acyclic chelators like Pentetate(2-) generally form complexes more rapidly but can be less stable than those formed by macrocyclic ligands. The pre-organized structure of macrocyclic ligands often leads to a smaller entropic penalty upon complexation, resulting in higher thermodynamic stability. However, the flexibility of acyclic ligands like Pentetate(2-) allows them to accommodate a wider variety of metal ions with different coordination preferences. The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with monodentate ligands, is a significant factor for both acyclic and macrocyclic chelators. libretexts.orgchemguide.co.uk

Thermodynamic Properties of Pentetate(2-) Metal Complexes

The stability of metal-Pentetate(2-) complexes can be quantified by various thermodynamic parameters. These parameters provide insight into the driving forces behind complex formation and the conditions under which these complexes are most stable.

The stability constant (K), or formation constant, is a measure of the strength of the interaction between a metal ion and a ligand. A high stability constant indicates the formation of a very stable complex. chemguide.co.uk Pentetate(2-) is known to form highly stable complexes with a variety of metal ions, particularly trivalent and divalent cations. The logarithm of the stability constant (log K) is often used for convenience. For example, the log K value for the Fe(III)-DTPA complex is notably high, indicating exceptional stability. researchgate.net

Below is an interactive table of the stability constants (log K) for Pentetate(2-) complexes with various metal ions.

| Metal Ion | Log K |

| Fe(III) | 28.6 |

| In(III) | 29.0 |

| Ga(III) | 23.0 |

| Cu(II) | 21.4 |

| Ni(II) | 20.3 |

| Zn(II) | 18.4 |

| Co(II) | 19.1 |

| Mn(II) | 15.6 |

| Ca(II) | 10.8 |

| Mg(II) | 9.0 |

Note: These values are approximate and can vary with experimental conditions such as temperature, ionic strength, and pH.

The Gibbs free energy of complex formation (ΔG°) is related to the enthalpy (ΔH°) and entropy (ΔS°) of the reaction by the equation ΔG° = ΔH° - TΔS°. libretexts.org For the formation of metal-Pentetate(2-) complexes, the process is typically driven by a large negative enthalpy change (exothermic), which is indicative of the formation of strong coordinate bonds. mdpi.com

The stability of metal-Pentetate(2-) complexes is highly dependent on the pH of the solution. frontiersin.orgiaea.org The carboxyl groups of the Pentetate(2-) ligand are protonated at low pH values. As the pH increases, these groups deprotonate, making the ligand a more effective chelator. ajol.info Therefore, the stability of the metal complexes generally increases with increasing pH. iaea.org

The speciation of the complex, meaning the different forms in which the complex can exist (e.g., protonated or deprotonated), is also a function of pH. nih.gov At very low pH, the ligand may be fully protonated and less available to bind metal ions. As the pH rises, different complex species will predominate. Understanding the pH-dependent speciation is crucial for controlling the chelation process and ensuring the desired complex is formed. nih.gov For example, in acidic conditions like the stomach, the efficacy of chelation may be reduced. nih.gov

Kinetic Aspects of Metal-Pentetate(2-) Chelation

The kinetic properties of metal complexes, which describe the rates and mechanisms of their formation and dissociation, are crucial for understanding their behavior and efficacy in various applications. For Pentetate(2-) (diethylenetriaminepentaacetate or DTPA), the kinetics of chelation are complex, influenced by factors such as the nature of the metal ion, pH, and the presence of other substances in the solution.

Rates of Complex Formation and Dissociation

The rate of complex formation is significantly dependent on the pH of the solution, which dictates the protonation state of the Pentetate(2-) ligand. researchgate.net Studies on the complexation of lanthanide ions with DTPA have shown that the total formation rate constant can vary by several orders of magnitude over a narrow pH range. researchgate.net For instance, with europium ions, the formation rate constant ranges from 5 x 10³ M⁻¹s⁻¹ to over 1 x 10⁶ M⁻¹s⁻¹ as the pH increases from 1.5 to 2.3. researchgate.net

Conversely, the dissociation of a metal-Pentetate(2-) complex is the reverse process, where the coordinated ligand is replaced by solvent molecules or other competing ligands. This process is often slow due to the high thermodynamic stability imparted by the chelate effect, which makes the metal-ligand bonds more inert. libretexts.org The dissociation rates are critical for the stability of the complex in a given environment. For example, the dissociation rates of Gadolinium(III)-DTPA complexes are several orders of magnitude lower than those of its less stable derivatives like Gd(DTPA-BMA), highlighting the kinetic inertness of the Gd(DTPA)²⁻ complex. acs.orgnih.gov

Kinetic parameters for various metal-DTPA complexes have been determined using techniques like stopped-flow spectrophotometry and electrochemical methods. researchgate.netresearchgate.net These studies provide valuable data on the formation (k_f) and dissociation (k_d) rate constants.

Table 1: Kinetic Parameters for Selected Metal-DTPA Complexes

| Metal Ion | Method | Rate Constant (k) | Diffusion Coefficient (D) | Conditions | Source |

|---|---|---|---|---|---|

| Eu³⁺ | Photoluminescence | k_f: 5x10³ - >1x10⁶ M⁻¹s⁻¹ | - | pH 1.5 - 2.3 | researchgate.net |

| Gd³⁺ | Stopped-flow | Fastest in lanthanide series | - | 0.3 M lactate | researchgate.net |

| Ce(IV) | EIS/CV | - | - | - | researchgate.net |

| Cr(III) | EIS/CV | k = 2.1 x 10⁻⁴ cm s⁻¹ | D = 1.9 x 10⁻⁶ cm² s⁻¹ | Pt-electrode | researchgate.net |

| V(IV) | EIS/CV | k = 2.2 x 10⁻⁴ cm s⁻¹ | D = 4.9 x 10⁻⁴ cm² s⁻¹ | Pt-electrode | researchgate.net |

Transmetallation Reactions and Mechanisms

Transmetallation is a reaction in which a metal ion is transferred from one ligand to another. wikipedia.org In the context of Pentetate(2-), this can involve either the displacement of a metal from the [M-DTPA] complex by another metal ion or the transfer of the metal from the [M-DTPA] complex to another chelating agent. These reactions are of significant interest, particularly for understanding the stability of contrast agents in biological systems. acs.orgnih.gov

The general form of a transmetallation reaction is: M₁-L₁ + M₂-L₂ ⇌ M₁-L₂ + M₂-L₁ wikipedia.org

The mechanism of transmetallation involving Pentetate(2-) complexes often proceeds through the formation of a transient ternary intermediate. acs.orgnih.gov For instance, the ligand exchange reaction between [Gd(DTPA)]²⁻ and the ligand triethylenetetraamine-hexaacetate (TTHA) is proposed to occur via the direct attack of the incoming TTHA ligand on the gadolinium complex. acs.orgnih.gov The rate of this reaction is directly proportional to the concentration of the attacking ligand. acs.orgnih.gov

The mechanism can be influenced by the protonation state of the incoming ligand and the original complex. In some cases, general acid catalysis is observed, where protons transferred from the attacking ligand can facilitate the dissociation of the original complex within the ternary intermediate. acs.orgnih.gov This has been observed in the exchange between [Gd(DTPA)]²⁻ and TTHA at pH values between 6.5 and 8.5. acs.orgnih.gov

Transmetallation is a key step in many catalytic cycles, such as Stille and Suzuki cross-coupling reactions, although these typically involve organometallic species. psgcas.ac.inlibretexts.org The principles, however, remain similar, with the reaction often being driven by the relative thermodynamic stability of the initial and final complexes and the kinetic accessibility of intermediate states. wikipedia.org The rate-determining step in many such catalytic cycles is the transmetallation step itself. psgcas.ac.in

Influence of Solvent and Ionic Strength on Kinetics

The solvent environment and the ionic strength of the medium can exert a significant influence on the kinetics of metal-Pentetate(2-) chelation.

Solvent Effects: The polarity and coordinating ability of the solvent can affect both the formation and dissociation rates. In a more polar or strongly coordinating solvent, the metal ion is more strongly solvated. This can slow down the rate of complex formation because more energy is required to desolvate the metal ion before the Pentetate(2-) ligand can bind. Conversely, a strongly coordinating solvent might facilitate the dissociation of the complex by stabilizing the departing metal ion. chemrxiv.org While specific studies on Pentetate(2-) in various organic solvents are limited, general principles of kinetic solvent effects suggest that reactions involving charge creation or separation in the transition state are accelerated by polar solvents, whereas reactions with charge dispersal are slowed. chemrxiv.org

Ionic Strength Effects: The ionic strength of the solution, which is a measure of the total concentration of ions, affects the activity of the charged reactants. rjpbcs.com According to Debye-Hückel theory, increasing ionic strength shields the electrostatic interactions between charged species. rjpbcs.com

For the formation of a metal-Pentetate(2-) complex from a positively charged metal ion and a negatively charged ligand, increasing the ionic strength generally decreases the electrostatic attraction between the reactants, which can lead to a slower rate of complex formation. conicet.gov.ar Conversely, for the dissociation of a charged complex, increasing ionic strength can stabilize the separating charged products, potentially increasing the dissociation rate. conicet.gov.ar

However, the effect is not always straightforward. In some systems, increasing ionic strength has been observed to increase adsorption or complexation, an effect attributed to the compression of the electrical double layer and reduction of electrostatic repulsion. conicet.gov.ar Studies on the ligand exchange reactions of [Gd(DTPA)]²⁻ have been conducted in saline solutions (0.15 M NaCl) to mimic physiological conditions. acs.orgnih.gov Furthermore, the presence of specific endogenous ions like carbonate at physiological concentrations can significantly increase the rates of ligand exchange reactions for some Gd-DTPA derivatives, while ions like citrate (B86180) and phosphate (B84403) have a negligible effect at their typical physiological levels. nih.gov The effect of ionic strength is generally more pronounced for reactions involving outer-sphere complexes, where ions are separated by solvent molecules, compared to inner-sphere complexes where direct coordination occurs. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pentetate(2-) Chelates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Pentetate(2-) chelates in solution. researchgate.net For diamagnetic complexes, NMR provides detailed structural information, while for paramagnetic complexes, the technique offers insights into electronic relaxation and dynamic processes. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of diamagnetic Pentetate(2-) complexes. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination of a metal ion. Upon chelation, the signals corresponding to the methylene (B1212753) (-CH₂-) groups in the DTPA backbone and the acetate (B1210297) arms experience significant shifts, confirming the involvement of the nitrogen and carboxylate oxygen atoms in binding the metal. rsc.orgresearchgate.net

In studies of lanthanide-DTPA complexes, two-dimensional (2D) exchange spectroscopy (EXSY) has been used to probe their solution dynamics. researchgate.net At low temperatures (0-25°C), complexes such as Pr(DTPA)²⁻ and Eu(DTPA)²⁻ are in slow exchange on the NMR time scale, allowing for the resolution of all 18 distinct proton signals. researchgate.net The analysis of ¹³C NMR spectra for complexes like lanthanum-DTPA has revealed that dimeric structures observed in the solid state can dissociate into mononuclear species in solution. rsc.org This is evidenced by the disappearance of downfield-shifted peaks associated with bridging carboxyl groups. rsc.org

The carbons directly attached to the nitrogen atom in amines typically appear in the 10-65 ppm range in a ¹³C NMR spectrum. libretexts.org Carbonyl carbons in carboxylic acid derivatives are found further downfield, between approximately 160-180 ppm. libretexts.org These characteristic ranges help in assigning the signals in Pentetate(2-) complexes and tracking the changes upon metal coordination.

Table 1: Representative ¹H NMR Chemical Shifts for DTPA Sodium Salt (DTPA-5Na) in D₂O This table is interactive. Click on the headers to sort.

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Methylene protons (end amino/carboxyl groups) | 3.06 |

| Methylene protons (central amino/carboxyl group) | 3.01 |

| Methylene protons (ethylene bridges) | 2.55 |

Data sourced from a study on DTPA-5Na. rsc.org

For paramagnetic Pentetate(2-) complexes, particularly those of lanthanides like gadolinium(III), multinuclear NMR provides unique insights that are often inaccessible through standard ¹H and ¹³C NMR due to extensive paramagnetic broadening. researchgate.netresearchgate.net Oxygen-17 (¹⁷O) NMR is especially valuable for studying the coordination environment and dynamics. researchgate.netresearchgate.net

Studies on lanthanide-DTPA chelates using variable-temperature ¹⁷O NMR have successfully characterized their internal dynamic processes. researchgate.net For instance, the spectra of the Eu-DTPA complex show evidence of chemical exchange related to racemization and, at higher temperatures, a fluxional process involving the interchange of coordinated and non-coordinated oxygen atoms of the carboxylate groups. researchgate.net Similarly, spectra for the Pr-DTPA complex reveal coalescence events due to the rotation of the carboxylate groups. researchgate.net The temperature sensitivity of paramagnetic chemical shifts in complexes like [Dy(H₂O)(DTPA)]²⁻ has also been studied, demonstrating its potential as a thermosensor. researchgate.net

A key finding from ¹⁷O NMR studies on related gadolinium complexes is that the signal from the non-coordinated carboxyl oxygen atoms can be observed, as its line width is primarily affected by quadrupole relaxation rather than paramagnetic relaxation from the Gd(III) center. researchgate.net This allows for a more detailed investigation of the structure and reactivity of these important paramagnetic complexes. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Coordination Site Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a primary method for identifying the ligand's coordination sites. The binding of a metal ion to the Pentetate(2-) ligand induces changes in the vibrational frequencies of the functional groups involved in chelation, namely the amine and carboxylate groups. researchgate.net

Studies using FTIR have confirmed that both nitrogen and oxygen atoms are the primary sites for metal complexation. researchgate.net The interaction of lanthanide ions with DTPA has been examined using ultrafast polarization-dependent vibrational spectroscopy, focusing on the carbonyl stretching modes. rsc.orgresearchgate.net These studies show that the isotropic response of the carbonyl vibrations is influenced by the specific metal ion bound. rsc.org Furthermore, FT-Raman spectroscopy has been employed to investigate the interaction between Ln-DTPA complexes and phospholipid bilayers, finding that the complex has only a slight effect on the fluidity of the bilayers' acyl chains. capes.gov.br

The most informative regions in the vibrational spectra of Pentetate(2-) complexes are those corresponding to the carbonyl (C=O) and amine (C-N) stretching modes. The complexation of a metal ion typically results in a weakening of the C=O and C-N bonds, which leads to a shift in their corresponding IR signals. researchgate.net

In the case of Cu- and Pb-DTPA complexes, a bathochromic (red) shift is observed for both the C=O and C-N bands compared to the free DTPA ligand, indicating that nitrogen and oxygen are the coordination sites. researchgate.net The carbonyl stretching absorption is one of the most intense in an IR spectrum, typically appearing between 1630 and 1780 cm⁻¹ for amides and carboxylic acids. libretexts.orgucla.edu Amine C-N stretching absorptions for aliphatic amines are found in the 1000 to 1250 cm⁻¹ range. libretexts.org

Conversely, studies on lanthanide-DTPA complexes have shown a different trend. The main vibrational band for the carboxylate groups, located in the 1550–1650 cm⁻¹ region, shifts to higher frequencies (a blueshift) upon complexation. rsc.org The magnitude of this shift increases across the lanthanide series, from 1590 cm⁻¹ for La³⁺ to 1602 cm⁻¹ for Lu³⁺. rsc.org This phenomenon is attributed to increased vibrational coupling between the carboxylate groups as they are brought into closer proximity upon binding the progressively smaller metal ions. rsc.org

Table 2: FTIR Carbonyl Peak Frequencies (ν_max) for Lanthanide-DTPA Complexes This table is interactive. Click on the headers to sort.

| Metal Ion | ν_max (cm⁻¹) |

|---|---|

| La³⁺ | 1590 |

| Nd³⁺ | 1592 |

| Gd³⁺ | 1595 |

| Tb³⁺ | 1596 |

| Er³⁺ | 1599 |

| Lu³⁺ | 1602 |

Data sourced from a study on Ln-DTPA complexes. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. bhu.ac.inbyjus.com It is therefore an essential tool for studying paramagnetic metal complexes, such as those formed between Pentetate(2-) and gadolinium(III) (Gd³⁺), which has an S = 7/2 spin state. bhu.ac.innsf.gov The technique provides information about the electronic structure and the local environment of the paramagnetic center. byjus.com

ESR spectroscopy has been used to quantify Gd-DTPA, where an increasing concentration of the complex leads to a linear increase in the peak-to-peak line widths of the ESR spectra of a nitroxyl (B88944) radical probe. nih.gov High-frequency EPR studies of Gd[DTPA] have demonstrated that line broadening due to second-order zero-field splitting is significantly reduced at higher magnetic fields, leading to enhanced spectral resolution. nsf.gov For example, the full width at half maximum (FWHM) linewidth of Gd[DTPA] decreases from 3.82 mT at 310.80 GHz to 1.52 mT at 932.40 GHz. nsf.gov

Furthermore, X-band EPR techniques have been utilized to determine the electronic spin relaxation times of Gd-DTPA. koreamed.org These measurements are crucial for understanding the efficacy of such complexes as contrast agents in magnetic resonance imaging (MRI).

Table 3: ESR/EPR Parameters for Gd-DTPA This table is interactive. Click on the headers to sort.

| Parameter | Value | Technique/Conditions |

|---|---|---|

| g-value | 1.9737 | X-band EPR |

| Electronic transverse spin relaxation time (T₂e) | 0.113 ns | X-band EPR |

| Electronic spin relaxation time (T₁e) | 18.70 ns | X-band EPR |

| FWHM Linewidth | 1.52 mT | 932.40 GHz, 80 K |

Data sourced from EPR studies on Gd-DTPA. nsf.govkoreamed.org

Mass Spectrometry (MS) for Stoichiometry and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it highly effective for confirming the stoichiometry and studying the fragmentation of Pentetate(2-) metal complexes. researchgate.netnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it allows for the transfer of intact, non-covalent complexes from solution into the gas phase. nih.govnih.gov

ESI-MS has been successfully used to confirm the 1:1 metal-to-ligand stoichiometry in complexes such as Cu(DTPA) and Pb(DTPA). researchgate.net The technique is also invaluable for speciation studies. By varying the pH of the solution, ESI-MS can be used to investigate the presence of different species (e.g., protonated or hydrolyzed forms) and to evaluate the stoichiometry and conditional stability constants of complexes like Eu-DTPA. nih.gov

Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, provides structural information about the complex. acs.orgresearchgate.net For metal chelates, the fragmentation patterns can reveal how the ligand is bound to the metal. A common fragmentation pathway for polyaminocarboxylate complexes is the loss of a carboxylate group as neutral CO₂. acs.org The characteristic isotopic pattern of the metal ion (e.g., for Fe or Gd) in the mass spectrum of both the parent ion and its fragments provides definitive confirmation of the complex's composition. acs.orgthermofisher.com

X-ray Crystallography of Solid-State Pentetate(2-) Complexes

X-ray crystallography provides definitive proof of structure for solid-state materials, offering precise information on bond lengths, bond angles, and coordination geometry. For Pentetate(2-) complexes, this technique has been instrumental in confirming the coordination environment around various metal ions. The potentially octadentate ligand, featuring three nitrogen atoms and five carboxylate groups, can adopt various conformations to accommodate metal ions of different sizes and electronic preferences. nih.gov

Studies have revealed that in many of its complexes, Pentetate(2-) utilizes all eight donor atoms to coordinate the metal ion. For instance, the X-ray structural analysis of Na₂[In(DTPA)]·7H₂O demonstrated that the indium(III) ion is eight-coordinate. nih.gov The ligand's three amino groups and five deprotonated carboxylate groups envelop the central indium atom, resulting in a distorted Archimedean antiprismatic configuration. nih.gov This eight-coordinate geometry is a significant finding, as it suggests that octadentate ligands are highly effective for stabilizing the In³⁺ ion. nih.gov Similarly, crystallographic studies of Zr(IV) and Hf(IV) complexes, specifically K[Zr(DTPA)]·3H₂O and K[Hf(DTPA)]·3H₂O, also show the metal atoms to be eight-coordinate. researchgate.net

In the realm of f-block elements, structural characterization of lanthanide and actinide complexes with Pentetate(2-) is of significant interest. A crystallographic study of an americium(III)-DTPA complex, [C(NH₂)₃]₄[Am(DTPA)]₂·nH₂O, and its neodymium(III) analogue revealed that these complexes are isostructural. inl.gov In these dimeric structures, the metal ion is nine-coordinate, accommodating the Pentetate(2-) ligand and a water molecule in its inner coordination sphere. inl.govnii.ac.jp The geometry around the americium ion is described as a muffin shape. inl.gov The finding that Pentetate(2-) does not fully encapsulate the larger lanthanide and actinide ions, leaving a coordination site for a water molecule, is a critical insight derived from crystallographic data. nii.ac.jp

Heteronuclear complexes have also been characterized. The crystal structure of a lanthanum-copper complex, {[La₄Cu₉(DTPA)₆(H₂O)₁₆]·26H₂O}n, shows varied coordination numbers. The La(III) ions are either eight- or nine-coordinate, adopting dicapped and tricapped trigonal prismatic geometries, respectively. The Cu(II) ions in the same structure are five- or six-coordinate. sioc-journal.cn

These crystallographic findings are essential for validating solution-state studies and for the rational design of new chelating agents based on the Pentetate(2-) framework.

| Complex | Crystal System | Space Group | Metal Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Na₂[In(DTPA)]·7H₂O | Not specified | Not specified | 8 | Distorted Archimedean antiprism | nih.gov |

| [C(NH₂)₃]₄[Am(DTPA)]₂·nH₂O | Monoclinic | P2₁/n | 9 | Muffin | inl.gov |

| [C(NH₂)₃]₄[Nd(DTPA)]₂·nH₂O | Monoclinic | P2₁/n | 9 | Muffin or Capped Square Antiprism | inl.gov |

| K[Zr(DTPA)]·3H₂O | Not specified | Not specified | 8 | Not specified | researchgate.net |

| K[Hf(DTPA)]·3H₂O | Not specified | Not specified | 8 | Not specified | researchgate.net |

| {[La₄Cu₉(DTPA)₆(H₂O)₁₆]·26H₂O}n | Triclinic | P1 | La(III): 8 or 9; Cu(II): 5 or 6 | La: Dicapped/Tricapped Trigonal Prism; Cu: Square Pyramid/Octahedron | sioc-journal.cn |

UV-Visible and Luminescence Spectroscopy for Electronic Structure and Coordination Number

UV-Visible and luminescence spectroscopy are powerful techniques for probing the electronic structure and coordination environment of metal complexes in solution.

UV-Visible absorption spectroscopy is particularly useful for studying complexes of transition metals. The formation of colored complexes between Pentetate(2-) and transition metal ions like iron(III) and copper(II) allows for their spectrophotometric determination. tandfonline.com For instance, the coordination of Cu(II) ions by a modified Pentetate(2-) ligand was investigated using UV-visible spectroscopy, where Job's plots indicated that the ligand could coordinate up to two Cu(II) ions. nih.gov While free Pentetate(2-) and its complexes with certain metals may not have significant absorbance in the visible range, the displacement of a colored dye from a metal-dye complex upon addition of Pentetate(2-) can be monitored by UV-Vis spectroscopy to study complexation kinetics. rsc.orgrsc.org For example, the complexation of Eu(III) by Pentetate(2-) was studied by monitoring the change in absorbance of a Xylenol Orange dye-Eu(III) complex at 568 nm. rsc.org

Luminescence spectroscopy is especially informative for lanthanide complexes of Pentetate(2-). Lanthanide ions such as Europium(III) and Terbium(III) are known for their characteristic, sharp emission bands. d-nb.inforsc.org The intensity, shape, and lifetime of this luminescence are highly sensitive to the coordination environment of the metal ion. The formation of ternary complexes between a Eu(III)-DTPA-bisamide complex and various aromatic acids leads to enhanced luminescence, a phenomenon studied to screen for efficient sensitizers. nih.gov

Detailed spectroscopic investigations of the Tb(III)-DTPA complex, [Tb(DTPA)(H₂O)]²⁻, have been performed to map its electronic structure. rsc.orgchemrxiv.orgchemrxiv.org The emission and excitation spectra of the complex provide insight into the crystal field splitting of the emitting ⁵D₄ and ground ⁷F_J manifolds of the Tb³⁺ ion. rsc.orgchemrxiv.org Analysis of the transition to the singly degenerate ⁷F₀ state is particularly useful for mapping the electronic states of the emitting ⁵D₄ multiplet. rsc.orgchemrxiv.org For the [Tb(DTPA)(H₂O)]²⁻ complex, it was found that two bands were required to accurately describe the ⁵D₄ multiplet, in contrast to other Tb(III) complexes like the aqua ion or the DOTA complex which could be described by a single band. rsc.orgchemrxiv.orgchemrxiv.org This indicates a specific electronic structure for the Pentetate(2-) complex. chemrxiv.orgchemrxiv.org Similarly, the luminescence spectra of the Eu(III)-DTPA complex have been studied to probe its structure and speciation in solution. d-nb.info The number of water molecules in the first coordination sphere, a key aspect of the coordination number, can be estimated from the luminescence lifetime measurements in H₂O and D₂O, as O-H oscillators from coordinated water molecules are effective quenchers of lanthanide luminescence. nih.gov

| Complex | Technique | Key Finding | Wavelength/Parameter | Reference |

|---|---|---|---|---|

| Cu(II)-DTPA derivative | UV-Visible Spectroscopy | Determination of stoichiometry | Job's Plot Analysis | nih.gov |

| Eu(III)-DTPA | UV-Visible Spectroscopy (indirect) | Monitoring complexation kinetics | λmax = 568 nm (for Xylenol Orange displacement) | rsc.org |

| Eu(III)-DTPA-bisamide | Luminescence Spectroscopy | Enhanced emission with sensitizers | Not specified | nih.gov |

| [Tb(DTPA)(H₂O)]²⁻ | Luminescence Spectroscopy | Mapping of the emitting ⁵D₄ electronic multiplet | Requires two bands for fitting | rsc.orgchemrxiv.orgchemrxiv.org |

| Eu(III)-DTPA | Luminescence Spectroscopy | Investigation of electronic structure | Analysis of ⁷F_J manifold | d-nb.info |

Theoretical and Computational Chemistry Studies of Pentetate 2 Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of polyaminocarboxylate chelating agents like Pentetate(2-). These calculations offer a balance between computational cost and accuracy, making them suitable for studying large, flexible molecules.

Prediction of Coordination Geometries and Bond Lengths

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in Pentetate(2-) and its metal complexes. Through geometry optimization, researchers can determine the most stable conformations, bond lengths, and bond angles. For instance, DFT has been used to obtain optimized geometries of DTPA derivatives, revealing the spatial arrangement of the acetate (B1210297) arms and amine groups researchgate.net.

When Pentetate(2-) coordinates with a metal ion, it typically forms a highly stable, cage-like structure. DFT calculations can predict the coordination number of the metal ion and the specific atoms of the Pentetate(2-) ligand that are involved in bonding. Studies on related metal-ligand systems have shown that DFT can accurately predict metal-ligand bond lengths. For example, in a study of dimeric neopentylpalladium(II) amido complexes, the calculated Pd-N bond lengths were in close agreement with experimental X-ray diffraction data researchgate.net. Similarly, DFT has been successfully applied to determine the structures of various actinide complexes, providing optimal combinations of functionals and basis sets for accurate geometry predictions .

A recent study on the americium(III) DTPA complex revealed a 9-coordinate metal ion with a muffin or spherical capped square antiprism geometry inl.gov. Such detailed structural information is crucial for understanding the chelation process and the stability of the resulting complex.

Table 1: Representative Predicted Bond Lengths in Metal-Chelate Systems from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations on metal-chelate systems and does not represent specific data for Pentetate(2-))

| Bond | Predicted Bond Length (Å) |

| Metal-Oxygen | 2.0 - 2.5 |

| Metal-Nitrogen | 2.2 - 2.7 |

| C-C | 1.50 - 1.55 |

| C-N | 1.45 - 1.50 |

| C=O | 1.20 - 1.25 |

Analysis of Bonding Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule by analyzing the electron density. It provides a localized, intuitive picture of chemical bonding that aligns with Lewis structures. NBO analysis can elucidate the nature of the bonds between the Pentetate(2-) ligand and a central metal ion, quantifying the extent of covalent and ionic character.

The analysis involves the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated, with larger E(2) values indicating stronger interactions. In the context of a Pentetate(2-) metal complex, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the ligand to the vacant orbitals of the metal ion .

Molecular Dynamics (MD) Simulations of Pentetate(2-) Interactions in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a dynamic picture of how Pentetate(2-) and its parent compound, DTPA, behave in complex environments, such as in aqueous solutions and at the interface with mineral surfaces. These simulations track the movements of individual atoms over time, offering insights into intermolecular interactions and dynamic processes.

Intermolecular Interactions and Radial Distribution Functions

In aqueous solution, the interactions between Pentetate(2-) and surrounding water molecules are critical to its solubility and chelating efficacy. MD simulations can characterize these interactions, including the formation of hydrogen bonds. The radial distribution function (RDF), g(r), is a key metric derived from MD simulations that describes the probability of finding a particle at a distance 'r' from another particle youtube.comnih.gov.

A molecular dynamics study of DTPA in water revealed strong hydrogen bonding between the oxygen atoms of the water molecules and the hydrogen atoms of the DTPA's carboxylic groups analis.com.myanalis.com.my. The RDF analysis showed a sharp peak at a distance of 1.75 Å for the O(water)-H(DTPA) interaction, indicating a well-defined first solvation shell analis.com.myanalis.com.my.

When metal ions are present, the simulations show a shift in the interactions. For instance, in the presence of Ca2+ or Fe2+, the interaction between DTPA and the metal ions becomes more significant than the DTPA-water interactions analis.com.myanalis.com.my. The RDF for the interaction between the carbonyl group of DTPA and Fe2+ showed a significant peak at a radial distance of 2.25 Å with a high intensity, indicating a strong interaction analis.com.myanalis.com.my. In contrast, the interaction with Ca2+ was found to be weaker analis.com.myanalis.com.my.

Table 2: Key Intermolecular Interactions of DTPA from MD Simulations

| Interacting Pair | Peak Radial Distance (Å) | RDF Intensity |

| O(water) - H5(DTPA) | 1.75 | 2.57 |

| Carbonyl(DTPA) - Fe2+ | 2.25 | 8.81 |

| Carbonyl(DTPA) - Ca2+ | Not specified | 1.47 |

| Amine(DTPA) - CaCO3 | 5.75 | 1.07 |

| Amine(DTPA) - FeS | 2.25 | 1.01 |

| Data sourced from a study by Azimi et al. analis.com.myanalis.com.my |

Adsorption Mechanisms on Mineral Surfaces

MD simulations are particularly valuable for understanding the mechanisms by which chelating agents like DTPA adsorb onto mineral surfaces, a crucial step in processes like the dissolution of mineral scale in industrial settings. These simulations can model the approach, orientation, and binding of the molecule to the surface.

A study on the interaction of DTPA with calcium carbonate (CaCO3) surfaces showed that DTPA molecules adsorb onto the surface and form complexes with the calcium ions, which accelerates the dissolution of the mineral analis.com.my. The simulation revealed that the adsorption is driven by intermolecular interactions between the DTPA molecules and the CaCO3 solid, mediated by water molecules analis.com.my. The presence of the CaCO3 surface was shown to modify the interaction between DTPA and water, with the DTPA-Ca2+ interaction becoming dominant analis.com.my.

The adsorption process is influenced by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces analis.com.my. The charged atoms of the deprotonated carboxylate groups of Pentetate(2-) are expected to have strong electrostatic interactions with the positively charged sites on a mineral surface like calcite.

Quantum Chemical Calculations for Chelation Energetics

Quantum chemical calculations are essential for quantifying the energetic driving forces behind the chelation of metal ions by Pentetate(2-). These calculations can provide accurate binding energies and enthalpies, which are direct measures of the stability of the resulting metal-ligand complex.

The binding energy represents the energy released when a metal ion binds to the chelating agent. A more negative binding energy indicates a more stable complex. Quantum chemical methods, including DFT, can be used to calculate these energies by determining the electronic energy of the reactants (the hydrated metal ion and the Pentetate(2-) ligand) and the product (the metal-Pentetate(2-) complex).

A study that calculated the binding energies of DTPA with various metal ions found a good correlation between the calculated energies and the experimentally determined stability constants researchgate.net. The optimized structures from these calculations showed that the metal ions were typically six-coordinate with the DTPA ligand researchgate.net. Such calculations are invaluable for predicting the selectivity of Pentetate(2-) for different metal ions and for the rational design of new chelating agents with enhanced binding affinities for specific target metals nih.govnih.gov.

Table 3: Calculated Binding Energies of DTPA with Various Metal Ions

| Metal Ion | Calculated Binding Energy (kcal/mol) |

| Ca2+ | -746.5 |

| Sr2+ | -698.3 |

| Ba2+ | -660.1 |

| Fe2+ | -808.9 |

| Zn2+ | -826.3 |

| Pb2+ | -783.2 |

| Data sourced from a study by Al-Shamrani et al. researchgate.net |

Machine Learning Approaches in Predicting Pentetate(2-) Chelation Properties

The prediction of chelation properties for compounds such as Pentetate(2-), also known as Diethylenetriaminepentaacetate (DTPA), is a complex task due to the multitude of factors influencing the interaction between the ligand and a metal ion. Traditional experimental methods for determining these properties, while accurate, can be time-consuming and resource-intensive. In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of metal-ligand complexes by predicting their properties with a high degree of accuracy. osti.govbohrium.comnih.govnih.govresearchgate.net This section explores the application of machine learning approaches in predicting the chelation properties of Pentetate(2-) systems.

Machine learning models are trained on large datasets of known metal-ligand complexes to learn the intricate relationships between the features of the metal and ligand and the resulting properties of the complex. osti.govbohrium.com These models can then be used to predict the properties of new or uncharacterized complexes, such as those involving Pentetate(2-).

A crucial aspect of developing a successful ML model is feature engineering , which involves selecting and encoding the most relevant chemical information as numerical descriptors. For predicting the chelation properties of Pentetate(2-), these descriptors can be broadly categorized into three groups:

Metal Ion Features: These include fundamental properties of the metal ion such as its ionic radius, charge, electronegativity, and electron affinity.

Ligand Features: Descriptors for the Pentetate(2-) ligand can range from simple counts of atom types and functional groups to more complex topological and quantum-chemical parameters.

Complex Features: These descriptors aim to capture the nature of the interaction between the metal and Pentetate(2-), such as coordination number and geometry.

Once the features are selected, various machine learning algorithms can be employed to build the predictive model. Commonly used models in the context of metal-ligand chelation include:

Gaussian Process Regression (GPR): This is a probabilistic, non-parametric model that can provide uncertainty estimates for its predictions, which is valuable in scientific applications. nih.govresearchgate.net

Artificial Neural Networks (ANNs): ANNs, particularly deep neural networks (DNNs), are capable of learning highly complex, non-linear relationships within the data. bohrium.com

Random Forests (RF): This is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) between the predicted and experimental values. nih.gov

The following interactive table provides an illustrative example of how data could be structured for training a machine learning model to predict the stability constants (log K) of Pentetate(2-) with various metal ions. The features included are hypothetical but representative of those used in such studies.

| Metal Ion | Ionic Radius (Å) | Electronegativity (Pauling Scale) | Ligand Donor Atoms | Predicted log K | Experimental log K |

| Ca²⁺ | 1.00 | 1.00 | 8 | 10.7 | 10.8 |

| Mg²⁺ | 0.72 | 1.31 | 8 | 9.3 | 9.1 |

| Zn²⁺ | 0.74 | 1.65 | 8 | 18.3 | 18.5 |

| Fe³⁺ | 0.65 | 1.83 | 8 | 27.5 | 27.8 |

| Gd³⁺ | 0.94 | 1.20 | 8 | 22.4 | 22.5 |

| Pb²⁺ | 1.19 | 2.33 | 8 | 18.8 | 18.7 |

This next table illustrates the typical performance of different machine learning models in predicting stability constants for a range of metal-ligand complexes, which would be analogous to their application to Pentetate(2-).

| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| Gaussian Process Regression | 0.95 | 0.55 |

| Artificial Neural Network | 0.92 | 0.70 |

| Random Forest | 0.90 | 0.85 |

Detailed Research Findings

While specific studies focusing exclusively on machine learning for Pentetate(2-) are not abundant in the readily available literature, the broader research on predicting stability constants for metal-ligand complexes provides a strong foundation. Studies have shown that machine learning models can successfully predict these constants for a wide variety of ligands and metal ions. osti.govbohrium.comnih.govnih.govresearchgate.net

The application of these established methodologies to Pentetate(2-) would involve curating a dataset of its known stability constants with various metal ions and then training and validating machine learning models using the features described above. The predictive power of these models could then be leveraged to estimate the stability constants for Pentetate(2-) with less common or even hypothetical metal ions, thereby guiding experimental efforts and accelerating the design of new chelation-based technologies.

Applications in Specialized Chemical and Material Science Fields

Radiochemistry and Radiopharmaceutical Development (Pre-clinical Focus)

Pentetate(2-), commonly known as the chelating agent Diethylenetriaminepentaacetic acid (DTPA), is a cornerstone in the preclinical development of radiopharmaceuticals. Its ability to form stable complexes with a variety of radiometals allows for the creation of targeted agents for both diagnostic imaging and therapeutic applications.

The versatile chemistry of Technetium-99m (⁹⁹ᵐTc) and the favorable decay characteristics of Indium-111 (¹¹¹In) make them ideal for diagnostic imaging. Pentetate(2-) serves as a highly effective chelator for these isotopes, forming stable radiocomplexes that are essential for various diagnostic procedures.

Technetium-99m (⁹⁹ᵐTc): The complex ⁹⁹ᵐTc-DTPA is a widely used first-generation radiopharmaceutical. iaea.org It is formed by the reduction of the ⁹⁹ᵐTc-pertechnetate anion, typically with stannous chloride, in the presence of a DTPA kit. polatom.plunm.edu The resulting complex is a small, hydrophilic molecule that is rapidly cleared from the body by glomerular filtration, making it an excellent agent for renal imaging. radiopaedia.org It is primarily used to measure the glomerular filtration rate (GFR) and evaluate urinary flow disorders. polatom.plradiopaedia.org Additionally, ⁹⁹ᵐTc-DTPA is utilized for cerebral angiography and brain scanning. polatom.plopenmedscience.com

Indium-111 (¹¹¹In): Pentetate(2-) forms highly stable complexes with Indium-111, an isotope suitable for Single-Photon Emission Computed Tomography (SPECT) imaging. mdpi.comsouthcarolinablues.com The complex ¹¹¹In-DTPA is notably used for cerebrospinal fluid (CSF) flow studies, also known as CSF cisternography, to evaluate conditions like hydrocephalus. southcarolinablues.com Beyond its use as a standalone agent, ¹¹¹In-DTPA is a critical component in the development of more complex radiotracers, where it is conjugated to biomolecules. For instance, ¹¹¹In-DTPA-octreotide (Octreoscan) was a pioneering agent for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors. myesr.orgnih.govmdpi.com

Table 1: Properties of Pentetate(2-) Complexes with Diagnostic Radioisotopes

| Radiocomplex | Radioisotope | Primary Preclinical Application | Key Characteristics | References |

|---|---|---|---|---|

| ⁹⁹ᵐTc-DTPA | Technetium-99m | Renal function studies (GFR), Brain imaging | Cleared by glomerular filtration; physical half-life of 6 hours. | polatom.plradiopaedia.org |

| ¹¹¹In-DTPA | Indium-111 | Cerebrospinal fluid (CSF) imaging, Component of targeted radioconjugates (e.g., ¹¹¹In-DTPA-octreotide) | Forms highly stable complexes; used for SPECT imaging. | mdpi.comsouthcarolinablues.comnih.gov |

Lutetium-177 (¹⁷⁷Lu) is a beta-emitting radionuclide of significant interest for targeted radionuclide therapy due to its suitable energy emissions and half-life. mdpi.comthno.org Polycarboxylate ligands are considered the most successful choice for developing chelators capable of stably binding ¹⁷⁷Lu for therapeutic radioconjugates. mdpi.com While macrocyclic chelators like DOTA are often preferred for their superior in vivo stability, acyclic chelators such as DTPA and its derivatives are also utilized. mdpi.com

Research has demonstrated the feasibility of using DTPA to create ¹⁷⁷Lu-based therapeutics. For example, an anti-CD20 single-domain antibody (sdAb) was successfully radiolabeled with ¹⁷⁷Lu using a DTPA chelator (¹⁷⁷Lu-DTPA-sdAb 9079). researchgate.net Preclinical studies in animal models showed that this radioconjugate could significantly prolong median survival in the treatment of CD20+ lymphomas. researchgate.net Similarly, DTPA derivatives have been used to label monoclonal antibodies like Trastuzumab and Pertuzumab with ¹⁷⁷Lu for preclinical evaluation in breast cancer models, showing specific tumor uptake and retention. researchgate.net These studies underscore that despite the general preference for macrocycles, DTPA remains a relevant and valuable tool in the preclinical development of ¹⁷⁷Lu-based radiotherapeutics.

A critical innovation in radiopharmaceutical design is the development of bifunctional chelating agents (BFCs). mdpi.comnih.gov These molecules consist of two key parts: a strong metal-chelating moiety and a reactive functional group that can be covalently attached to a targeting biomolecule, such as a peptide or antibody. nih.govnih.gov Pentetate(2-) is frequently used as the chelating component in these bifunctional ligands.

The design allows a metallic radionuclide to be securely attached to a molecule that can specifically target diseased cells or tissues. nih.gov For example, a derivative of octreotide (B344500) was conjugated with DTPA to create [DTPA-D-Phe1]-octreotide. nih.gov This bifunctional construct could then be easily labeled with ¹¹¹In for the specific purpose of imaging somatostatin receptor-positive tumors. nih.gov Similarly, to label antibodies or other polypeptides, monoreactive DTPA derivatives have been synthesized. acs.org These derivatives have a single reactive site, preventing the undesirable intra- or intermolecular cross-linking of the biomolecules during the conjugation process. acs.org The ability to create these radioconjugates has been pivotal in advancing the field of targeted molecular imaging and therapy. mdpi.commdpi.com

Before a potential radiopharmaceutical can be considered for clinical use, it must undergo rigorous preclinical evaluation. This process involves both in vitro (laboratory) and in vivo (animal model) studies to assess its stability, biological behavior, and efficacy.

In vitro Assessment: This stage focuses on the fundamental chemical properties of the radiocomplex. Key assessments include determining the radiochemical purity, often using chromatographic methods, and evaluating the stability of the complex over time in saline and in biological media like blood serum. nih.govresearchgate.net For instance, a study on [⁹⁹ᵐTc]DTPA-FLUT, a potential tracer for cancer imaging, showed a radiochemical yield of 97% and stability of over 95% for up to 6 hours in both saline and blood serum. nih.govresearchgate.net In vitro cell binding and internalization assays are also performed using cancer cell lines to confirm that the radioconjugate binds to its intended target. researchgate.netresearchgate.net

In vivo Assessment: Animal models, typically mice or rabbits, are used to study the biodistribution of the radiotracer. nih.govnih.gov This involves injecting the agent and then measuring the amount of radioactivity accumulated in various organs and tissues at different time points. tums.ac.irresearchgate.net These studies reveal how the radiopharmaceutical is absorbed, distributed, metabolized, and excreted. For example, biodistribution studies of a ¹¹¹In-DTPA-labeled anti-MUC1 antibody in tumor-bearing mice showed the highest uptake in the spleen and liver. tums.ac.ir Scintigraphic imaging with SPECT or PET cameras is used to visually confirm the uptake of the tracer in target tissues, such as tumors. myesr.orgnih.gov The biodistribution data from these animal studies are crucial for estimating the potential radiation dose to human organs. tums.ac.ir

Table 2: Summary of Preclinical Evaluation Findings for Selected Pentetate(2-)-Based Radiotracers

| Radiotracer | Animal Model | Key Findings | References |

|---|---|---|---|

| [⁹⁹ᵐTc]DTPA-FLUT | Mouse, Rabbit | Radiochemical yield of 97%; stable in saline and serum for >6 hours. Showed rapid blood clearance and uptake in RMS cancer cell-induced lesions. | nih.govresearchgate.net |

| ¹¹¹In-DTPA-antiMUC1 | BALB/c Mice | Biodistribution showed highest absorbed dose in spleen and liver. Considered a potentially safe agent for imaging MUC1 positive breast cancer. | tums.ac.ir |

| ⁹⁹ᵐTc-DTPA-Collagen | Rat | Showed selectivity for Gram-positive bacteria in vitro. In vivo SPECT/CT imaging demonstrated localized uptake in the aortic valve in an infective endocarditis model. | acs.org |

| Cy5-¹¹¹In-DTPA-octreotate | Nude Mice | SPECT/CT imaging visualized H69 neuroendocrine tumors, with primary uptake in tumors and kidneys at 2h and 24h post-injection. | myesr.org |

Environmental Remediation and Metal Sequestration

Pentetate(2-), as DTPA, is an effective aminopolycarboxylic acid chelating agent used in environmental applications, particularly for the remediation of soils contaminated with heavy metals. frontiersin.orgresearchgate.net Its primary function is to form stable, water-soluble complexes with metal ions, thereby altering their mobility and bioavailability in the soil matrix. frontiersin.orgnih.gov

Phytoremediation is a plant-based technology used to remove pollutants from the environment. frontiersin.org Chelate-assisted phytoremediation involves adding chemical agents to the soil to increase the solubility and uptake of heavy metals by plants. frontiersin.orgresearchgate.net Pentetate(2-) (DTPA) has been shown to be effective in this role.

The application of DTPA to contaminated soil enhances the desorption of heavy metals from soil particles and prevents their precipitation, making them more available in the soil solution for plant roots to absorb. frontiersin.orgmdpi.com Studies have investigated DTPA's ability to mobilize metals like cadmium (Cd) and lead (Pb). In one comparative study, the efficiency of several chelating agents for extracting Cd and Pb was evaluated. While EDTA was most effective for Pb, and GLDA for Cd, DTPA demonstrated significant extraction capabilities for both metals, ranking higher than citric acid (CA) and oxalic acid (OA). mdpi.com Another study found that DTPA significantly increased the bioaccumulation factor for copper (Cu), chromium (Cr), and nickel (Ni) in plants, indicating it made these metals more available for uptake. mdpi.com By increasing the concentration of soluble metals in the soil, DTPA can help high-biomass plants, such as ryegrass, accumulate greater quantities of contaminants, thus accelerating the remediation process. mdpi.com

Table 3: Comparative Extraction Efficiency of Chelating Agents for Heavy Metals in Soil

| Heavy Metal | Order of Extraction Efficiency | References |

|---|---|---|

| Cadmium (Cd) | GLDA > EDTA > DTPA > CA > OA | mdpi.com |

| Lead (Pb) | EDTA > DTPA > GLDA > CA > OA | mdpi.com |

Compound Name Reference Table

Chelate-Assisted Soil Washing Technologies using Functionalized Materials

Chelate-assisted soil washing is an established remediation technique for soils contaminated with heavy metals. This process involves the use of chelating agents to enhance the solubility of heavy metals, thereby facilitating their removal from the soil matrix. Diethylenetriaminepentaacetic acid (DTPA), the protonated form of Pentetate(2-), is a key chelating agent in this technology. tandfonline.comresearchgate.net

The fundamental principle of this technology lies in the ability of chelating agents like DTPA to form stable, water-soluble complexes with heavy metal ions. This increased solubility allows for the effective extraction of metals from the soil during the washing process. Research has demonstrated that DTPA can effectively remove a range of heavy metals, including cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn), from contaminated soils. tandfonline.com The effectiveness of the removal is often dependent on factors such as pH and the concentration of the chelating agent. tandfonline.com